N-(4-(diethylamino)-2-methylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide
Description
Properties
IUPAC Name |
N-[4-(diethylamino)-2-methylphenyl]-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O2S/c1-4-28(5-2)19-11-12-20(16(3)13-19)26-21(29)14-18-15-31-23(25-18)27-22(30)24-17-9-7-6-8-10-17/h6-13,15H,4-5,14H2,1-3H3,(H,26,29)(H2,24,25,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LORYRWFEAPOFKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(diethylamino)-2-methylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, mechanisms of action, biological evaluations, and relevant case studies.
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the thiazole ring and the introduction of the diethylamino and phenylureido groups. The general synthetic route can be outlined as follows:
- Formation of Thiazole Ring : The thiazole moiety is synthesized through cyclization reactions involving appropriate precursors.
- Introduction of Ureido Group : The phenylureido group is introduced via reaction with isocyanates.
- Final Acetylation : The final product is obtained through acetylation reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may exert its effects by:
- Enzyme Inhibition : By binding to enzymes involved in critical metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Modulation : Interacting with various receptors that regulate cellular signaling pathways, influencing physiological responses.
Biological Activity
Research has demonstrated that this compound exhibits several biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest.
- Antimicrobial Properties : The compound has shown potential antimicrobial activity against a range of pathogens, indicating its possible use in treating infections.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have investigated the biological effects of similar compounds, providing insights into the potential applications of this compound:
- Anticancer Studies : A study highlighted that derivatives with similar thiazole structures exhibited significant cytotoxicity against human cancer cell lines, suggesting a promising avenue for further development in cancer therapeutics .
- Antimicrobial Efficacy : Research demonstrated that thiazole derivatives possess broad-spectrum antimicrobial properties, which could be leveraged for drug development against resistant strains .
- Mechanistic Insights : Investigations into the mechanism revealed that these compounds often target specific kinases or transcription factors involved in tumorigenesis, providing a rationale for their anticancer properties .
Scientific Research Applications
The compound features a thiazole ring and a diethylamino group, which are crucial for its biological activity. The presence of these functional groups suggests potential interactions with biological targets, making it a candidate for further investigation.
Antiviral Activity
Research indicates that compounds similar to N-(4-(diethylamino)-2-methylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide may exhibit antiviral properties. For instance, thiazole derivatives have been studied for their ability to inhibit herpes simplex virus (HSV) replication by targeting the herpes helicase-primase complex. This mechanism involves disrupting the viral replication process without affecting host cell DNA synthesis, which is critical for minimizing cytotoxic effects .
Case Studies
- Herpes Simplex Virus Inhibition : A study demonstrated that thiazole derivatives could inhibit HSV replication by more than 50% at concentrations lower than 500 nM. The study highlighted the importance of structural modifications in enhancing inhibitory potency against the virus .
- Cytotoxicity Assessment : In vitro studies showed that the compound did not exhibit significant cytotoxicity against mammalian cell lines at therapeutic concentrations, indicating a favorable safety profile for potential clinical applications .
Structure-Activity Relationship (SAR)
Further exploration into the structure-activity relationship of this compound could yield insights into optimizing its antiviral efficacy. Modifications to the thiazole and phenylureido groups may enhance binding affinity and selectivity for viral targets.
Clinical Trials
To establish the therapeutic potential of this compound, clinical trials are necessary. These trials should focus on its efficacy in treating HSV infections and other viral diseases, alongside comprehensive safety assessments.
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Thiazole Acetamide Derivatives
Key Observations:
- Diethylamino Group: The target compound’s diethylamino group enhances lipophilicity (logP ~4.3, similar to ), which may improve membrane permeability compared to polar analogs like N-[4-(2-amino-4-thiazolyl)phenyl]acetamide .
- This moiety may enhance target binding specificity, as seen in urea-containing kinase inhibitors.
Key Observations:
- Urea Incorporation : The target compound’s phenylureido group likely requires a coupling reaction (e.g., carbodiimide-mediated urea formation), as seen in .
- Yield Trends : High yields (>90%) are achievable for thiazole acetamides using optimized conditions (e.g., electrophilic substitution or ultrasonication ).
Pharmacological and Physicochemical Comparisons
Table 3: Pharmacological Data for Antimicrobial Thiazole Acetamides
| Compound | Antibacterial MIC (µg/mL) | Antifungal MIC (µg/mL) | Notable Substituents |
|---|---|---|---|
| 107b | 6.25–12.5 (broad-spectrum) | 12.5–25 | m-Tolyl, methylthiazole |
| 107m | 12.5–25 | 25–50 | 3-Chlorophenyl, dimethylphenoxy |
| Target Compound | Not reported | Not reported | Phenylureido, diethylamino |
Key Observations:
- Antimicrobial Activity : Electron-withdrawing groups (e.g., chloro in 107m) enhance antibacterial potency, while electron-donating groups (e.g., methyl in 107b) improve antifungal activity. The target compound’s phenylureido group may balance both effects.
- Solubility: The diethylamino group in the target compound likely improves aqueous solubility compared to highly lipophilic analogs like 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide .
Structural Insights from Crystallography
The crystal structure of 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide reveals a twisted conformation between the dichlorophenyl and thiazole rings (61.8° dihedral angle). Hydrogen-bonding motifs (e.g., N–H⋯N interactions in ) are critical for stability and activity, which the phenylureido group in the target compound could enhance.
Q & A
Q. What are the optimal synthetic routes for preparing N-(4-(diethylamino)-2-methylphenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide?
Methodological Answer: The synthesis typically involves multi-step reactions:
- Thiazole ring formation : Cyclization of 2-aminothiazole derivatives with α-haloketones under reflux conditions (e.g., glacial acetic acid, 60–80°C) .
- Substitution reactions : Introduction of the diethylamino group via nucleophilic substitution, requiring inert atmospheres (e.g., nitrogen) and catalysts like triethylamine .
- Acylation : Final acetamide formation using chloroacetyl chloride or similar reagents in aprotic solvents (e.g., DMF) .
Key considerations : Monitor purity via TLC and optimize solvent systems (e.g., DCM or DMF) to avoid side products .
Q. How is the structural integrity of this compound confirmed post-synthesis?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Analyze proton environments (e.g., diethylamino protons at δ 1.1–1.3 ppm, thiazole protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+ peak at ~500–550 m/z depending on substituents) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% for biological assays) using reverse-phase C18 columns .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Assay standardization : Validate protocols (e.g., enzyme inhibition assays) using positive controls (e.g., known kinase inhibitors) and replicate experiments under consistent pH/temperature .
- Structural analogs : Compare activity of derivatives (e.g., fluorophenyl vs. methoxyphenyl substitutions) to isolate pharmacophore contributions .
- Meta-analysis : Cross-reference datasets from multiple studies (e.g., PubChem bioactivity data) to identify trends or outliers .
Q. What strategies optimize reaction conditions for low-yield acylation steps in its synthesis?
Methodological Answer:
- Catalyst screening : Test alternatives to AlCl₃ (e.g., DMAP or HOBt) to enhance acylation efficiency .
- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with ionic liquids to improve solubility and reduce side reactions .
- Protective groups : Use Boc or Fmoc groups to shield reactive amines during intermediate steps .
Q. How do researchers interpret conflicting spectroscopic data for this compound?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions (e.g., aromatic protons) .
- Computational modeling : Compare experimental NMR shifts with DFT-predicted values (e.g., Gaussian or ORCA software) .
- Isotopic labeling : Use deuterated solvents or ¹³C-labeled intermediates to clarify ambiguous peaks .
Q. What experimental designs are recommended for studying its mechanism of action in enzyme inhibition?
Methodological Answer:
- Kinetic assays : Measure IC₅₀ values using fluorogenic substrates (e.g., for proteases or kinases) under varying ATP concentrations .
- Molecular docking : Simulate binding modes with target enzymes (e.g., EGFR or COX-2) using AutoDock Vina or Schrödinger .
- Mutagenesis studies : Identify critical binding residues by testing activity against enzyme mutants .
Data Analysis and Interpretation
Q. How can researchers address discrepancies in solubility and stability data across studies?
Methodological Answer:
- Standardized protocols : Use USP buffers (pH 1.2–7.4) and controlled temperature (25°C ± 1°C) for solubility tests .
- Accelerated stability studies : Expose the compound to heat (40°C) and humidity (75% RH) for 4 weeks, monitoring degradation via HPLC .
- Computational logP prediction : Compare experimental solubility with ChemAxon or ACD/Labs predictions to validate data .
Q. What statistical methods are appropriate for analyzing dose-response relationships in its bioactivity studies?
Methodological Answer:
- Non-linear regression : Fit data to Hill or Logit models using GraphPad Prism or R (drc package) .
- ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) .
- Principal Component Analysis (PCA) : Identify clusters in high-throughput screening data to prioritize analogs .
Advanced Mechanistic Studies
Q. How can the role of the fluorine atom in the 4-fluorophenyl moiety be experimentally validated?
Methodological Answer:
- Isosteric replacement : Synthesize analogs with -Cl, -CH₃, or -H groups and compare bioactivity .
- ¹⁹F NMR : Track fluorine’s electronic environment to assess binding interactions .
- X-ray crystallography : Resolve fluorine’s spatial orientation in enzyme co-crystals .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
